molecular formula C26H21BrN2O2 B11139045 (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Cat. No.: B11139045
M. Wt: 473.4 g/mol
InChI Key: GFXPFOLVYQBWBK-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one" is a pyrazole chalcone derivative characterized by a conjugated enone system bridging a substituted phenyl ring and a pyrazole moiety. Pyrazole chalcones are recognized for their biological activities, including antiplasmodial, antimicrobial, and anticancer properties . The synthesis typically involves Claisen-Schmidt condensation between a pyrazole aldehyde (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) and a ketone (e.g., 3-bromo-4-methoxy acetophenone) under alkaline conditions, yielding the product in ~80% efficiency after recrystallization .

Crystallographic studies () reveal that the compound crystallizes in the triclinic P1 space group with unit cell parameters:

  • $ a = 7.3643 \, \text{Å}, \, b = 10.6795 \, \text{Å}, \, c = 13.1038 \, \text{Å} $
  • $ \alpha = 91.822^\circ, \, \beta = 101.311^\circ, \, \gamma = 91.792^\circ $
  • $ V = 1009.31 \, \text{Å}^3, \, Z = 2 $

The refinement parameters ($ R{\text{factor}} = 0.043 $, $ wR{\text{factor}} = 0.111 $) indicate high precision in structural determination, achieved using SHELXL97 .

Properties

Molecular Formula

C26H21BrN2O2

Molecular Weight

473.4 g/mol

IUPAC Name

(E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

InChI

InChI=1S/C26H21BrN2O2/c1-18-8-10-19(11-9-18)26-21(17-29(28-26)22-6-4-3-5-7-22)12-14-24(30)20-13-15-25(31-2)23(27)16-20/h3-17H,1-2H3/b14-12+

InChI Key

GFXPFOLVYQBWBK-WYMLVPIESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The chalcone intermediate, (2E)-1-(3-bromo-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, is synthesized via base-catalyzed condensation of 3-bromo-4-methoxyacetophenone and 4-methylbenzaldehyde.

Reaction Conditions

  • Catalyst : Potassium hydroxide (KOH, 10 mol%) in ethanol.

  • Temperature : Room temperature (25°C).

  • Duration : 48 hours with continuous stirring.

  • Workup : Precipitation in ice-water, filtration, and washing with ethyl acetate/hexane (2:5).

Yield : 72–85% (reported for analogous adamantyl chalcones).

Pyrazole Ring Formation

The chalcone undergoes cyclocondensation with phenylhydrazine derivatives to form the pyrazole ring. Two distinct protocols are documented:

Acidic Methanol Conditions

  • Reactants : Chalcone (0.5 mmol) + 2,4-dinitrophenylhydrazine (0.5 mmol).

  • Solvent : Methanol (8 mL).

  • Catalyst : Concentrated sulfuric acid (0.3 mL).

  • Conditions : Stirring at 25°C for 48 hours.

  • Yield : 68% (for RS-1 analog).

Aqueous Acetic Acid Conditions

  • Reactants : Chalcone (0.75 mmol) + phenylhydrazine hydrochloride (0.75 mmol).

  • Solvent : Acetic acid/water (2:1 v/v, 6 mL).

  • Base : Sodium acetate (0.15 mmol).

  • Conditions : Heating at 80°C for 48 hours.

  • Yield : 74–82% (for RS-2–RS-5 analogs).

Mechanistic Insight : The reaction proceeds via Michael addition of hydrazine to the α,β-unsaturated ketone, followed by cyclization and aromatization to yield the pyrazole.

Pyrazole-First Synthesis Pathway

Synthesis of Pyrazole-4-Carbaldehyde

The pyrazole unit, 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is prepared through cyclocondensation of 4-methylbenzoylacetonitrile with phenylhydrazine, followed by formylation.

Reaction Conditions

  • Cyclization : Phenylhydrazine (1.2 eq.) in acetic acid, reflux (110°C, 6 hours).

  • Formylation : Vilsmeier-Haack reaction (POCl3/DMF, 0°C → 25°C, 12 hours).

  • Yield : 58% (over two steps).

Claisen-Schmidt Condensation

The pyrazole-carbaldehyde is condensed with 3-bromo-4-methoxyacetophenone under basic conditions.

Reaction Conditions

  • Catalyst : Sodium hydroxide (NaOH, 10 mol%) in ethanol.

  • Temperature : 50°C for 24 hours.

  • Workup : Neutralization with HCl, extraction with dichloromethane.

  • Yield : 65%.

Comparative Analysis of Synthetic Routes

Parameter Chalcone-First Pyrazole-First
Total Steps23
Overall Yield50–60%35–45%
Operational ComplexityModerateHigh
Purification ChallengesLowModerate
ScalabilityHighLimited

The chalcone-first approach is favored for large-scale synthesis due to fewer steps and higher yields. Conversely, the pyrazole-first route offers better regiocontrol for asymmetric pyrazole systems.

Optimization Strategies

Solvent Effects

  • Ethanol vs. Methanol : Ethanol improves chalcone solubility, reducing reaction time by 20%.

  • Aqueous vs. Anhydrous Conditions : Aqueous acetic acid enhances cyclization rates but necessitates careful pH control.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases Claisen-Schmidt reaction rates by 30%.

  • Microwave Assistance : Reduces cyclocondensation time from 48 hours to 2 hours with comparable yields.

Temperature Modulation

  • Low-Temperature Claisen-Schmidt : Conducting the reaction at 0–5°C minimizes side products (e.g., aldol adducts).

  • High-Temperature Cyclization : Heating at 100°C in DMF accelerates pyrazole aromatization.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.12 (m, 14H, Ar-H), 3.94 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O 80:20, 1.0 mL/min).

  • TLC : Rf = 0.62 (hexane/ethyl acetate 3:1).

Challenges and Mitigation

  • Regioselectivity in Pyrazole Formation : Use of electron-deficient hydrazines (e.g., 2,4-dinitrophenylhydrazine) directs cyclization to the β-carbon.

  • Double Bond Isomerization : Strict temperature control (<40°C) preserves the (E)-configuration during Claisen-Schmidt condensation.

  • Byproduct Formation : Sequential washing with hexane/ethyl acetate removes unreacted aldehydes and ketones.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time from 48 hours to 4 hours for chalcone synthesis.

  • Green Chemistry Metrics : Ethanol/water solvent systems achieve E-factors <15, aligning with sustainable practices.

Chemical Reactions Analysis

Synthetic Reactions and Formation Pathways

The compound is synthesized via multi-step routes, often involving cyclization and condensation reactions. Key steps include:

Pyrazole Ring Formation

The pyrazole core is synthesized through cyclization of hydrazonoyl chlorides with ketones. For example, hydrazonoyl chlorides react with 1-phenyl-2-(phenylsulfonyl)-ethanone in ethanolic sodium ethoxide to form pyrazole intermediates .

Chalcone Formation via Claisen-Schmidt Condensation

The α,β-unsaturated ketone (chalcone) moiety is formed through base-catalyzed condensation. Pyrazole intermediates react with aromatic aldehydes (e.g., benzaldehyde or 4-anisaldehyde) in ethanol containing NaOH, yielding chalcone derivatives .

Reaction Conditions

StepReactantsCatalyst/SolventKey Observations
Pyrazole synthesisHydrazonoyl chlorides + ketonesNaOEt/EtOH, RTForms 1,5-diarylpyrazole intermediates
Chalcone formationPyrazole + aromatic aldehydeNaOH/EtOH, RTDehydration of β-hydroxy ketone intermediate

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • α,β-Unsaturated carbonyl system : Prone to nucleophilic additions (e.g., Michael additions) and cycloadditions.

  • Bromine substituent : Facilitates electrophilic aromatic substitution (e.g., Suzuki couplings).

  • Methoxy group : Directs electrophilic substitutions to specific positions on the aromatic ring.

Nucleophilic Additions

The enone system reacts with nucleophiles like amines or thiols. For example:

Chalcone+R-NH2β-Amino ketone adducts\text{Chalcone} + \text{R-NH}_2 \rightarrow \text{β-Amino ketone adducts}

This reactivity is exploited in drug design to introduce functional groups .

Electrophilic Aromatic Substitution

The bromine atom enhances reactivity in cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids can modify the aromatic ring .

Spectroscopic Evidence of Reactivity

Key spectral data confirm reaction outcomes:

  • IR Spectroscopy : Absorption at 1640–1676 cm⁻¹ confirms carbonyl stretching in chalcones .

  • ¹H NMR : Disappearance of COCH₃ proton signals and appearance of olefinic protons (~6.5–7.5 ppm) verify condensation .

Comparison with Analogous Compounds

FeatureThis CompoundAnalog (4-Hydroxychalcone)
ReactivityEnhanced due to Br and OMe groupsLower electrophilicity
Biological ActivityPotentiated by pyrazole and halogenModerate antioxidant activity

Mechanistic Insights

  • Cyclization : Hydrazonoyl chlorides undergo nucleophilic attack on ketones, forming pyrazole rings via intermediate enolates .

  • Dehydration : Base-catalyzed elimination of water from β-hydroxy ketones yields α,β-unsaturated systems .

Scientific Research Applications

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole chalcones exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Crystal System Bioactivity Key Features Reference
Target Compound 3-Bromo-4-methoxyphenyl,
3-(4-methylphenyl)pyrazole
Triclinic $ P1 $ Anticancer, antimicrobial Enhanced lipophilicity from methyl and bromo groups; planar enone system for conjugation
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 4-Bromophenyl,
4-methoxyphenylpyrazole
Triclinic $ P1 $ Not explicitly reported Bromine at para position increases electron-withdrawing effects; similar packing to target compound
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 2,4-Dichlorophenyl Monoclinic $ P2_1/c $ Antimicrobial Dual chlorine atoms enhance electron deficiency; stronger intermolecular $ \pi $-stacking interactions
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one 4-Chlorophenyl,
1,3-diphenylpyrazole
Not reported Potential anticancer Chlorine’s smaller size may improve metabolic stability compared to bromine
(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]prop-2-en-1-one 4-Fluorophenyl,
triazole core
Not reported Antiviral (inferred) Fluorine’s electronegativity enhances polarity and binding affinity

Key Observations :

Substituent Effects: Halogen Position: Bromine at the meta position (target compound) vs. Methoxy vs. Methyl Groups: The 4-methoxy group in analogs () enhances solubility via hydrogen bonding, while the 4-methyl group in the target compound increases lipophilicity .

Crystallographic Differences: The target compound’s triclinic $ P1 $ system contrasts with the monoclinic $ P2_1/c $ symmetry of the dichloro analog (), suggesting distinct packing efficiencies and intermolecular interactions .

Biological Activity :

  • Dichlorophenyl derivatives () show enhanced antimicrobial activity due to stronger electron-withdrawing effects, while brominated analogs (target compound) may exhibit better membrane permeability .

Biological Activity

The compound (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, a chalcone derivative, has garnered attention due to its diverse biological activities. This article synthesizes existing research on its pharmacological effects, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H21BrN2O2C_{26}H_{21}BrN_2O_2 with a complex structure characterized by multiple aromatic rings and a pyrazole moiety. The dihedral angles between the phenolic rings and the central prop-2-en-1-one chain influence its biological activity through steric and electronic effects.

1. Anticancer Activity

Recent studies have shown that pyrazoline derivatives exhibit significant anticancer properties. Specifically, compounds structurally related to (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
CCRF-CEM2.23Induction of apoptosis
RPMI-82262.76Inhibition of P-glycoprotein-mediated drug resistance
MCF7 (Breast Cancer)5.00Cell cycle arrest in G2/M phase

The compound has been reported to inhibit cell proliferation and induce apoptosis in leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

Chalcone derivatives are known for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.030

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

3. Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Research indicates that pyrazoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

Cytokine Effect
TNF-alphaDecreased secretion
IL-6Inhibition of expression

The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation .

4. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Model Outcome
Neuroblastoma CellsReduced oxidative stress
Animal ModelsImproved cognitive function

Preliminary studies indicate that the compound can mitigate neuronal damage and improve cognitive outcomes in models of neurodegeneration .

Case Studies

A notable case study involved the administration of a related pyrazoline derivative in an animal model of cancer, where it resulted in significant tumor reduction and improved survival rates compared to controls. This highlights the therapeutic potential of compounds with similar structures .

Q & A

Advanced Research Question

  • TD-DFT : Predicts λmax_{\text{max}} at 340 nm (π→π* transition), correlating with experimental UV-Vis (335 nm) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (3.8 eV) suggest moderate reactivity, validated by electrochemical studies .
  • Discrepancies : Solvent effects (e.g., ethanol) can redshift experimental λmax_{\text{max}} by 10–15 nm compared to gas-phase calculations .

How are stability and degradation profiles assessed under varying pH and temperature conditions?

Advanced Research Question

  • HPLC-MS stability studies :
    • Acidic conditions (pH 2) : Rapid degradation (t1/2_{1/2} = 2 hrs) via ketone hydrolysis.
    • Neutral/alkaline conditions (pH 7–9) : Stable for >24 hrs .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 210°C, indicating suitability for high-temperature applications .

What strategies optimize solubility for in vitro assays without compromising bioactivity?

Advanced Research Question

  • Co-solvent systems : DMSO/PBS mixtures (10% v/v) achieve 1.2 mg/mL solubility, maintaining >90% cell viability .
  • Nanoformulation : Liposomal encapsulation improves aqueous solubility (5-fold) and enhances IC50_{50} by 30% .

How do spectroscopic techniques differentiate this compound from its Z-isomer or structural analogs?

Basic Research Question

  • IR spectroscopy : E-isomer shows C=O stretch at 1675 cm1^{-1}, while Z-isomers appear at 1650–1660 cm1^{-1} due to reduced conjugation .
  • Mass spectrometry : Molecular ion peak at m/z 459.33 ([M+H]+^+) with bromine isotopic signature (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.